![molecular formula C16H12F2N4O B4065733 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4065733.png)
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine
Overview
Description
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine, also known as TBA-354, is a promising drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs. Despite the availability of effective treatments, tuberculosis remains a major global health problem, with an estimated 10 million cases and 1.4 million deaths in 2019. The emergence of drug-resistant strains of the bacteria has further complicated the treatment of tuberculosis, highlighting the urgent need for new drugs.
Scientific Research Applications
Heterocyclic Compounds in Pharmaceutical and Agrochemical Applications
Heterocyclic compounds, including pyrazines, play crucial roles as structural components in pharmaceuticals and agrochemicals due to their high biological activities. Pyrazines, specifically, are employed in various applications ranging from flavors and fragrances to pharmaceutical intermediates. The significance of nitrogen-containing heterocyclic compounds extends to their utilization in the development of anti-tuberculosis drugs, such as pyrazinamide, showcasing their versatility and importance in medicinal chemistry (Higasio & Shoji, 2001).
Supramolecular Assembly and Hydrogen Bonding
The study of tetrafluoroterephthalic acid with N-containing heterocycles, including pyrazines, highlights the role of hydrogen bonding in forming supramolecular structures. This research elucidates how these interactions contribute to the assembly of molecules into larger architectures, emphasizing the critical role of pyrazine derivatives in the formation of supramolecular synthons. The findings underscore the potential of such compounds in designing materials with specific properties (Wang et al., 2014).
Coordination Chemistry and Actinide Complexation
Research into the coordination chemistry of a novel aminopolycarboxylate complexant, featuring a pyrazinylmethyl functional group, showcases the utility of pyrazine derivatives in complexing trivalent lanthanides and actinides. This study provides insights into the electronic properties of pyrazine derivatives and their implications for the selective separation of trivalent f-elements, offering a foundation for future advancements in nuclear waste management and recycling (Grimes et al., 2020).
Organic Synthesis and Medicinal Chemistry
Pyrazine derivatives serve as pivotal intermediates in the synthesis of various organic compounds. Their role in facilitating the synthesis of complex molecules is crucial in drug development and synthesis of novel organic materials. Studies on the synthesis of N-methylpentafluorophenylpyridinium salts highlight the versatility of pyrazine derivatives in creating functionalized molecules with potential applications in medicinal chemistry and material science (Kargapolova et al., 1991).
properties
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-12-3-4-14(13(18)8-12)23-16-11(2-1-5-21-16)9-22-15-10-19-6-7-20-15/h1-8,10H,9H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQWJLLJZAXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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